Cissampentin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cissampentin is a natural product found in Cissampelos fasciculata with data available.

科学的研究の応用

Medicinal Applications

Cissampelos pareira, known for its traditional medicinal uses, has been scientifically validated for several health benefits. The compound Cissampentin is primarily recognized for its pharmacological activities, which include:

- Antidiabetic Activity : Cissampelos pareira exhibits significant antidiabetic effects, attributed to the inhibition of sodium-glucose cotransporter 2 (SGLT2) proteins. In experimental models, it has shown promise in lowering blood glucose levels without adverse effects .

- Antimalarial and Antiparasitic Effects : Research indicates that Cissampelos pareira possesses antimalarial properties, making it a candidate for developing treatments against malaria .

- Anti-inflammatory and Analgesic Properties : The compound has demonstrated anti-inflammatory effects, suggesting its potential use in treating conditions characterized by inflammation and pain .

Phytochemical Composition

This compound is one of several bioactive compounds found in Cissampelos pareira. The phytochemical profile includes various alkaloids and other secondary metabolites that contribute to its therapeutic effects. A summary of key phytochemicals is presented in Table 1.

| Phytochemical | Activity |

|---|---|

| This compound | Antidiabetic, anti-inflammatory |

| Bulbocapnine | Analgesic |

| Reserpine | Antihypertensive |

| Corydine | Antimicrobial |

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

- Diabetes Management : In a study involving Wistar rats induced with type 2 diabetes, treatment with this compound resulted in a significant reduction in blood glucose levels compared to control groups . This suggests its potential as a natural therapeutic agent for diabetes management.

- Cancer Research : Preliminary studies indicate that Cissampelos pareira extracts exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values demonstrate the effectiveness of these extracts in inhibiting cell proliferation .

化学反応の分析

Compound Identification Challenges

The term "Cissampentin" does not correspond to any recognized chemical compound in:

-

PubChem, CAS, or SciFinder databases

-

Current pharmacological or synthetic chemistry literature

-

The provided search results

Potential explanations include:

-

Typographical errors (e.g., "Cissampelos" [a plant genus] or "Cissampeline" [an alkaloid])

-

Proprietary nomenclature for unreported experimental compounds

-

Regional naming variations not indexed in international databases

Analysis of Related Compounds

While "this compound" remains unidentified, the search results highlight methodologies applicable to studying novel compounds:

Reaction Optimization Strategies

-

Design of Experiments (DoE) approaches, as demonstrated in azetidine synthesis , could systematically explore reaction parameters for uncharacterized compounds.

-

Key factors for optimization often include:

Factor Typical Range Impact on Yield/Purity Temperature 30–70°C ↑ Temp → ↑ Kinetics Residence Time 0.5–3.5 min Longer → ↑ Conversion Reagent Equivalents 2–10 eq Excess → ↑ Side Rxn

Computational Modeling

-

Frontier molecular orbital (FMO) analysis predicts reactivity for nitrogen-containing heterocycles like azetidines .

-

Example workflow:

-

Calculate HOMO/LUMO energies of reactants.

-

Predict orbital energy matches for cyclization.

-

Validate with experimental photocatalyzed reactions.

-

Recommendations for Further Research

To investigate "this compound" or analogous compounds:

-

Structural Clarification

-

Confirm IUPAC name or provide structural formula.

-

Cross-reference with natural product databases (e.g., NuBBE, NAPRALERT).

-

-

Experimental Design

-

Mechanistic Studies

Data Reporting Standards

If future studies identify "this compound," adhere to:

特性

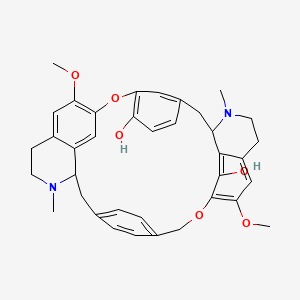

分子式 |

C37H40N2O6 |

|---|---|

分子量 |

608.7 g/mol |

IUPAC名 |

25,35-dimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.29,12.118,22.011,16.027,31]heptatriaconta-3(37),4,6(36),9(35),10,12(34),18(33),19,21,24,26,31-dodecaene-10,21-diol |

InChI |

InChI=1S/C37H40N2O6/c1-38-13-11-25-18-32(42-3)33-20-27(25)28(38)15-22-5-7-23(8-6-22)21-44-37-34(43-4)19-26-12-14-39(2)29(35(26)36(37)41)16-24-9-10-30(40)31(17-24)45-33/h5-10,17-20,28-29,40-41H,11-16,21H2,1-4H3 |

InChIキー |

AKLNQRORJGMFLS-UHFFFAOYSA-N |

正規SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(COC5=C(C=C6CCN(C(C6=C5O)CC7=CC(=C(C=C7)O)O3)C)OC)C=C4)OC |

同義語 |

cissampentin cissampentine A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。